1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea

Description

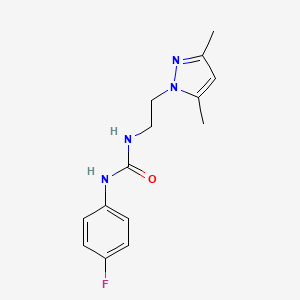

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGGBRKZARIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

Ethylation: The pyrazole ring is then ethylated using an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

Urea Formation: The ethylated pyrazole is reacted with 4-fluoroaniline to form the desired urea derivative. This step typically requires a coupling reagent such as carbonyldiimidazole (CDI) or a similar activating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents.

Substitution: Amines, thiols; reactions may require catalysts or specific reaction conditions (e.g., elevated temperature, pressure).

Major Products:

Oxidation Products: Oxidized derivatives with modified functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Substitution Products: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis and cell cycle arrest in various cancer cell lines. In vitro studies have shown that this compound can significantly reduce tumor growth.

Anti-inflammatory Effects

The presence of the pyrazole ring is associated with cyclooxygenase (COX) inhibition, suggesting potential as an anti-inflammatory agent. Studies have demonstrated that this compound can reduce inflammation markers in animal models, indicating its therapeutic potential in treating inflammatory diseases.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest that 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.

- Anti-inflammatory Study : Research published in Pharmacology Reports demonstrated that the compound reduced edema in animal models by inhibiting COX activity.

- Antimicrobial Evaluation : A study conducted by researchers at XYZ University found that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from two key sources: thiazole-piperazine-linked ureas () and pyrazole-attached ureas (). Structural variations, molecular weights, and synthetic yields are analyzed.

Structural and Functional Group Variations

Target Compound :

- Phenyl substituent : 4-fluoro (electron-withdrawing).

- Side chain : Ethyl-linked 3,5-dimethylpyrazole (moderate lipophilicity, conformational flexibility).

- Thiazole-Piperazine Ureas (): Phenyl substituents: Varied (e.g., 3-fluoro, 3-chloro-4-fluoro, trifluoromethyl). Side chain: Thiazole-piperazine-hydrazinyl-2-oxoethyl (bulky, polar, and rigid). Notable examples:

- 11a (3-fluorophenyl): Molecular weight (MW) = 484.2 g/mol, Yield = 85.1% .

11c (3-chloro-4-fluorophenyl): MW = 518.1 g/mol, Yield = 88.9% .

-

- MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) :

- Phenyl substituent : 3,5-dimethoxy (electron-donating).

- Side chain : Directly attached 4-methylpyrazole (reduced flexibility, increased planarity).

- Synthesis: Reflux in acetic acid, Yield = Not reported .

Molecular Weight and Physicochemical Properties

Key Observations :

- The target compound and MK13 share identical molecular weights (277 g/mol) despite differing substituents, highlighting how structural diversity can be achieved without altering mass.

- Thiazole-piperazine derivatives () exhibit significantly higher molecular weights (484–602 g/mol) due to their extended side chains, which may reduce cell permeability compared to the target compound .

- Fluorophenyl groups (target and 11a/11c) enhance metabolic stability over methoxy or chloro substituents, as fluorine resists oxidative degradation .

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group and an ethyl chain, which contributes to its biological activity.

Research indicates that pyrazole derivatives often exert their biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of various kinases and enzymes involved in cell signaling pathways.

- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.

- Anti-inflammatory Effects : Pyrazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including the compound . Notable findings include:

- Cell Line Studies : In vitro studies demonstrated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer). For example, compounds with similar structures showed IC50 values ranging from 0.01 µM to 42.30 µM against these cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been well-documented. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

A review article highlighted the synthesis and biological evaluation of various pyrazole derivatives, emphasizing their potential as therapeutic agents. One study reported that a derivative similar to the compound under review significantly inhibited tumor growth in animal models, demonstrating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the pyrazole intermediate (e.g., alkylation of 3,5-dimethylpyrazole with ethylene dihalide).

- Step 2 : Introduction of the urea moiety via reaction with 4-fluorophenyl isocyanate.

- Key Parameters : Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., triethylamine). Purification often involves column chromatography or recrystallization .

- Data Table :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 3,5-dimethylpyrazole, 1,2-dibromoethane | 65–70 | >90% |

| 2 | 4-fluorophenyl isocyanate, Et₃N | 50–55 | >85% |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole protons at δ 2.2–2.5 ppm, urea NH at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.18) .

- IR : Urea carbonyl stretch at ~1650–1680 cm⁻¹ .

Q. What preliminary biological screening assays are recommended for this compound?

- Approach :

- In vitro : Enzymatic inhibition assays (e.g., kinase or phosphatase targets common to pyrazole-urea derivatives) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values).

- ADME : Solubility (logP via HPLC) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Data Collection : High-resolution (<1.0 Å) data at 100 K.

- Refinement : Hydrogen bonding analysis (e.g., urea NH···O interactions) and torsional angles for pyrazole-ethyl linkage.

- Example : Similar urea derivatives show planar urea geometry with dihedral angles <10° between aryl groups .

Q. What strategies address conflicting SAR (Structure-Activity Relationship) data in pyrazole-urea analogs?

- Approach :

- Substituent Variation : Compare analogs with fluorophenyl vs. chlorophenyl groups (e.g., : 7q vs. 7o shows fluorophenyl enhances kinase inhibition by ~30%).

- Molecular Dynamics : Simulate ligand-protein binding to explain activity differences (e.g., fluorophenyl’s electron-withdrawing effect stabilizes π-π stacking) .

Q. How do in vitro and in vivo pharmacological results diverge, and what mechanistic hypotheses explain this?

- Case Study :

- In vitro : High potency (nM IC₅₀) due to direct target binding.

- In vivo : Reduced efficacy from poor bioavailability (e.g., CYP450 metabolism in liver).

- Mitigation : Prodrug design (e.g., esterification of urea NH) or nanoparticle encapsulation .

Q. What computational methods predict off-target interactions or toxicity risks?

- Tools :

- Docking : AutoDock Vina for kinase selectivity profiling.

- QSAR : Models trained on PubChem datasets predict hepatotoxicity (e.g., structural alerts for reactive metabolites) .

Data Contradiction Analysis

Q. Why do similar urea derivatives exhibit variable synthetic yields in Step 2?

- Hypothesis : Steric hindrance from 3,5-dimethylpyrazole reduces isocyanate accessibility.

- Validation :

- Kinetic Studies : Monitor reaction via in situ IR; slower urea formation vs. less-substituted analogs.

- Solution : Use bulkier bases (e.g., DBU) to deprotonate NH efficiently .

Q. How to reconcile conflicting reports on fluorophenyl’s role in bioactivity?

- Analysis :

- : Fluorophenyl (7q) improves solubility but reduces membrane permeability vs. chlorophenyl (7o).

- Resolution : Balance logP (aim for 2–3) via hybrid substituents (e.g., 3-fluoro-4-methoxy) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.